An In-depth Technical Guide to 4-Bromo-2-methoxythiazole
An In-depth Technical Guide to 4-Bromo-2-methoxythiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-methoxythiazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery, particularly in the burgeoning field of targeted protein degradation. This document outlines its chemical properties, plausible synthetic routes, reactivity, and potential applications, offering a valuable resource for researchers utilizing this compound in their work.
Chemical Identity and Properties
4-Bromo-2-methoxythiazole is a substituted thiazole ring, a structural motif present in numerous biologically active compounds. The presence of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, while the methoxy group at the 2-position influences the electronic properties and potential binding interactions of derivative molecules.
Table 1: General and Physicochemical Properties of 4-Bromo-2-methoxythiazole and Related Compounds
| Property | Value for 4-Bromo-2-methoxythiazole | Analogous Compound Data |
| CAS Number | 240816-35-7[1] | - |
| Molecular Formula | C₄H₄BrNOS | - |
| Molecular Weight | 194.05 g/mol | - |
| Appearance | - | Colorless to yellow clear liquid (for 4-Bromo-2-methylthiazole)[2] |
| Boiling Point | No data available | 199.2 ± 13.0 °C (Predicted for 4-Bromo-2-methylthiazole)[3] |
| Melting Point | No data available | - |
| Density | No data available | 1.702 ± 0.06 g/cm³ (Predicted for 4-Bromo-2-methylthiazole)[3] |
| Solubility | No data available | - |
| Purity | Typically ≥95% | - |
| Storage | Room temperature | - |
Synthesis and Reactivity
While a specific, published synthesis for 4-Bromo-2-methoxythiazole is not widely available, a plausible synthetic strategy can be inferred from established methods for thiazole synthesis. One potential route is the Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-halocarbonyl compound. Alternatively, functional group interconversion from a more readily available thiazole derivative, such as the bromination of 2-methoxythiazole, could be employed.
The primary utility of 4-Bromo-2-methoxythiazole in synthetic chemistry lies in the reactivity of the C4-bromine atom. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
Diagram 1: Reactivity of 4-Bromo-2-methoxythiazole in Cross-Coupling Reactions
Caption: Key cross-coupling reactions of 4-Bromo-2-methoxythiazole.
Applications in Drug Discovery: A Protein Degrader Building Block
4-Bromo-2-methoxythiazole is designated as a "degrader building block," indicating its utility in the synthesis of molecules for targeted protein degradation (TPD). TPD is a novel therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.
One of the most prominent TPD approaches involves the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the POI.
4-Bromo-2-methoxythiazole can be incorporated into the synthesis of PROTACs, potentially as part of the linker or as a scaffold to which the POI ligand or E3 ligase ligand is attached. The thiazole moiety can offer desirable physicochemical properties and metabolic stability to the final degrader molecule.
Diagram 2: Workflow for the Utilization of 4-Bromo-2-methoxythiazole in PROTAC Synthesis
Caption: Synthetic workflow for PROTAC development.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions that can be adapted for 4-Bromo-2-methoxythiazole. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
4.1. Suzuki-Miyaura Coupling (General Protocol)
This reaction is used to form carbon-carbon bonds between the thiazole ring and an aryl or heteroaryl group.
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Reaction Setup: In a dry reaction vessel, combine 4-Bromo-2-methoxythiazole (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
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Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., dioxane/water mixture) followed by a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
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Reaction: Stir the reaction mixture at a temperature ranging from 80-110 °C for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
4.2. Sonogashira Coupling (General Protocol)
This protocol is for the formation of a carbon-carbon bond between the thiazole and a terminal alkyne.
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Reaction Setup: In a dry, inert atmosphere-flushed flask, dissolve 4-Bromo-2-methoxythiazole (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq) in an anhydrous solvent (e.g., THF or DMF).
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Reagent Addition: Add an amine base, such as triethylamine (2.0 eq), followed by the terminal alkyne (1.2 eq).
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Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with brine.
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Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.
4.3. Buchwald-Hartwig Amination (General Protocol)
This reaction is used to form a carbon-nitrogen bond between the thiazole ring and an amine.
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Reaction Setup: To a dry reaction vessel, add 4-Bromo-2-methoxythiazole (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
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Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.
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Reagent Addition: Add the amine (1.2 eq) and an anhydrous solvent (e.g., toluene or dioxane).
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Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete. Monitor by TLC or LC-MS.
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Work-up: Cool the reaction mixture, dilute it with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Safety and Handling
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Acute Toxicity: Harmful if swallowed.
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Skin Corrosion/Irritation: Causes skin irritation.
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Eye Damage/Irritation: May cause serious eye damage or irritation.
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Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a dry and well-ventilated place.
It is crucial to consult the supplier-specific SDS for detailed and up-to-date safety information before handling this compound.
Conclusion
4-Bromo-2-methoxythiazole is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its utility in palladium-catalyzed cross-coupling reactions allows for the straightforward creation of diverse molecular libraries. Its designation as a degrader building block highlights its potential in the synthesis of novel therapeutics for targeted protein degradation. While some of the physicochemical data for this specific compound is not widely published, this guide provides a solid foundation for its use in research and development, drawing on data from analogous compounds and established synthetic methodologies. As with any chemical, proper safety precautions should be strictly followed during its handling and use.
References
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. 4-Bromo-2-methylthiazole | 298694-30-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. 4-BROMO-2-METHYLTHIAZOLE CAS#: 298694-30-1 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
